Pkr-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PKR-IN-2 is an activator of pyruvate kinase (PKR) and is used in the research of PKR function-related diseases, including cancer, diabetes, obesity, autoimmune disorders, and benign prostatic hyperplasia .

Physical And Chemical Properties Analysis

PKR-IN-2 has a molecular weight of 468.57 and a molecular formula of C24H28N4O4S . The compound is likely stored as a powder under specific conditions for stability . Unfortunately, other physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the available sources.Scientific Research Applications

PKR as a Target for Antiviral and Antiproliferative Action : PKR plays a crucial role in the antiviral effects exerted by interferons and is also involved in antiproliferative actions, which makes it a significant target in the study of various stress responses and diseases such as cancer and metabolic disorders. The modulation of PKR activity, therefore, has therapeutic potential for these conditions (García et al., 2017).

Role in Regulating Translation and Stress Responses : PKR regulates translation initiation through phosphorylation of eukaryotic initiation factor 2α (eIF2α) and is involved in responding to various cellular stresses. Small molecule inhibitors like Pkr-IN-2 can be particularly useful in studying these regulatory mechanisms (Jammi et al., 2003).

Implication in Metabolic Homeostasis and Insulin Resistance : PKR's activation in response to nutrient signals and its role in coordinating inflammatory kinases like JNK suggest its involvement in metabolic homeostasis and insulin resistance. This provides a basis for exploring Pkr-IN-2 in metabolic disease contexts (Nakamura et al., 2010).

Applications in Cancer Research : The involvement of PKR in several cancer signaling pathways and its dual role in cancer progression highlight its importance in cancer research. Inhibiting PKR may be a novel strategy for overcoming issues like radiation resistance in cancer treatment (von Holzen et al., 2007).

Involvement in Immune Response and Pathogen Sensing : PKR is a critical mediator in the cellular response to double-stranded RNA, playing a key role in immune responses and pathogen sensing. This makes it a target of interest in immunology and infectious disease research (Maran et al., 1994).

Safety and Hazards

properties

IUPAC Name |

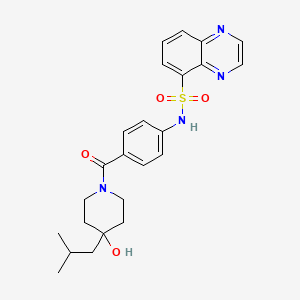

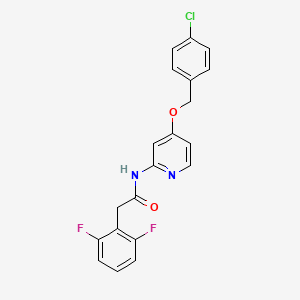

N-[4-[4-hydroxy-4-(2-methylpropyl)piperidine-1-carbonyl]phenyl]quinoxaline-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O4S/c1-17(2)16-24(30)10-14-28(15-11-24)23(29)18-6-8-19(9-7-18)27-33(31,32)21-5-3-4-20-22(21)26-13-12-25-20/h3-9,12-13,17,27,30H,10-11,14-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGUGSWLWPKCGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=NC=CN=C43)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pkr-IN-2 | |

CAS RN |

1628428-01-2 |

Source

|

| Record name | PKR-IN-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628428012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PKR-IN-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLI3QP8XYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![FORSKOLIN, 7BETA-DEACETYL-7BETA-[GAMMA-(MORPHOLINO) BUTYRYL]-, HYDROCHLORIDE](/img/no-structure.png)